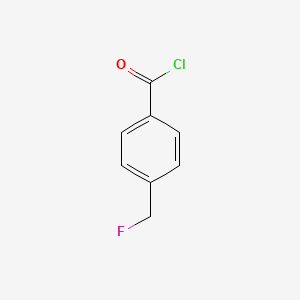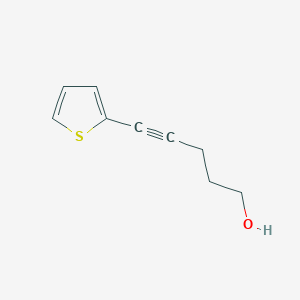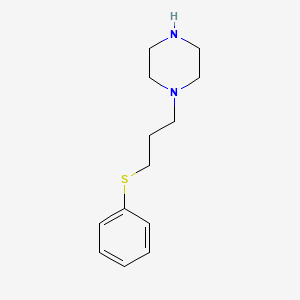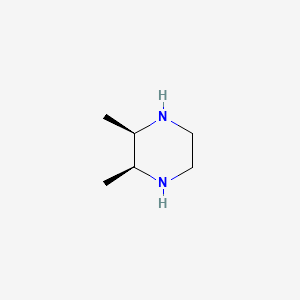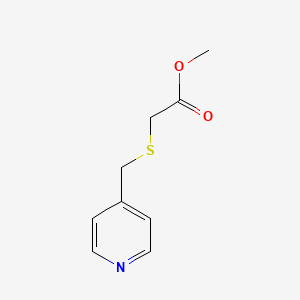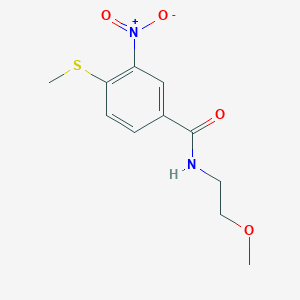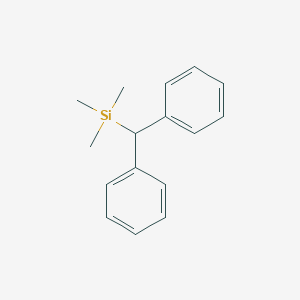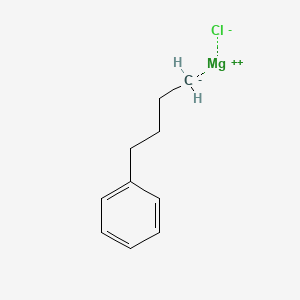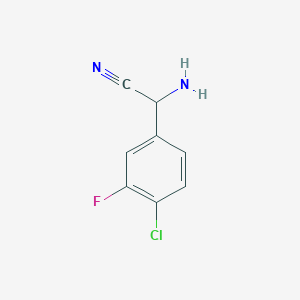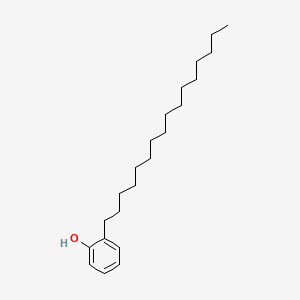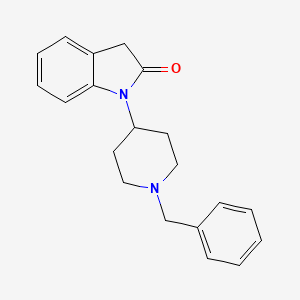
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one
Descripción general
Descripción
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines the indoline and piperidine moieties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one typically involves the reaction of indoline-2-one with 1-benzylpiperidine. One common method includes the use of a base such as sodium hydride to deprotonate the indoline-2-one, followed by nucleophilic substitution with 1-benzylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of halogenated indoline derivatives.
Aplicaciones Científicas De Investigación
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholine esterase, which plays a role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may interact with various receptors and ion channels, modulating their activity and contributing to its overall pharmacological effects .
Comparación Con Compuestos Similares
1-Benzylpiperidine: Shares the piperidine moiety but lacks the indoline structure.
Indoline-2-one: Contains the indoline structure but lacks the piperidine moiety.
1-Benzyl-1H-indole: Similar indole structure but different substitution pattern.
Uniqueness: 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one is unique due to its combined indoline and piperidine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22N2O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one |
InChI |
InChI=1S/C20H22N2O/c23-20-14-17-8-4-5-9-19(17)22(20)18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2 |
Clave InChI |
ZRIOIQJUIUJPED-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
